2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound characterized by the presence of fluorophenyl groups and a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluorophenyl derivatives and thieno[3,4-c]pyrazole intermediates. Key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl groups.
Cyclization: reactions to form the thieno[3,4-c]pyrazole core.
Oxidation: steps to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its electronic properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving fluorophenyl groups and thieno[3,4-c]pyrazole cores.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the fluorophenyl and thieno[3,4-c]pyrazole moieties. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4,4’-difluorodiphenyl sulfone: Another compound with fluorophenyl groups, used in various industrial applications.
2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A compound with similar fluorophenyl groups but different core structure.
Uniqueness
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is unique due to its combination of fluorophenyl groups and a thieno[3,4-c]pyrazole core. This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H15F2N3O3S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H15F2N3O3S/c20-13-3-1-12(2-4-13)9-18(25)22-19-16-10-28(26,27)11-17(16)23-24(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,25) |
InChI Key |
CGLKPLJRNUGHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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